8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
The compound 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a tricyclic purine derivative characterized by:
- Core structure: A fused imidazo[1,2-g]purine-dione system, distinguishing it from imidazo[2,1-f]purine-dione isomers due to the position of ring fusion.
- Substituents:
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-17(2)30-21-22(26-24(30)29(16)19-12-8-9-13-20(19)33-4)27(3)25(32)28(23(21)31)15-14-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZVLRTXMGRHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the 2-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the imidazo[1,2-g]purine core.
Addition of the 2-phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The imidazo-purine-dione scaffold varies in ring fusion patterns, affecting molecular planarity and binding interactions:
Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- 4-Fluorophenyl (): Fluorine’s electronegativity may enhance binding to targets requiring electron-deficient regions .
- R3 Substituents :
Physicochemical and Spectral Properties
- Lipophilicity : The target’s 2-phenylethyl group increases logP compared to ’s 2-methoxyethyl substituent, suggesting divergent pharmacokinetic profiles .
- Spectral Data :
- 1H NMR : The target’s 2-methoxyphenyl group would exhibit distinct aromatic signals (δ ~6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from fluorine-substituted analogs (e.g., δ ~8.5 ppm for 4-fluorophenyl in ) .
- MS : Molecular ion peaks for imidazo-purine-dione derivatives typically appear in the range m/z 400–500, consistent with the target’s molecular weight .
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. Its structure features a complex arrangement that contributes to its biological properties.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may act on phospholipase A2 (PLA2), which is involved in inflammatory processes and cellular signaling pathways .
- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems. This property can be significant in preventing cellular damage associated with various diseases.
- Cell Proliferation Modulation : Research suggests that the compound may influence cell proliferation, particularly in cancerous cells. Its ability to induce apoptosis in specific cell lines has been noted, indicating potential as an anticancer agent.
Therapeutic Potential
The compound's diverse biological activities suggest several therapeutic applications:
- Anti-inflammatory Agents : Due to its enzyme inhibition properties, it may serve as a lead compound for developing anti-inflammatory drugs.
- Anticancer Therapeutics : Its ability to modulate cell growth and induce apoptosis presents opportunities for cancer treatment.
- Neuroprotective Effects : The antioxidant properties may also lend themselves to neuroprotective applications, particularly in neurodegenerative diseases.
Study 1: Inhibition of PLA2 Activity
In a study assessing the inhibition of PLA2 by various compounds, 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione was tested alongside known inhibitors. The results indicated a significant reduction in PLA2 activity at concentrations below 10 µM, suggesting potent inhibitory effects .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of the compound demonstrated its efficacy against several cancer cell lines. The study reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
These findings highlight the compound's potential as a chemotherapeutic agent .
Study 3: Antioxidant Evaluation
In vitro assays measuring the antioxidant capacity of the compound showed that it significantly scavenged free radicals. The results were comparable to standard antioxidants such as ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 8-(2-methoxyphenyl)... | 85 |
| Ascorbic Acid | 90 |
This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress-related damage .
Q & A
Basic: What methodologies are recommended for determining the molecular structure of this compound?
To confirm the structure, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and X-ray crystallography .
- 1H and 13C NMR can identify substituents and aromatic protons. For example, methoxyphenyl groups typically show aromatic protons at 6.5–8.0 ppm and methoxy signals near 3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z ± 0.001 Da) .
- X-ray crystallography resolves stereochemistry and confirms fused ring systems .
Basic: What are the key strategies for synthesizing this compound?
Synthesis involves multi-step reactions, often starting with purine or imidazole precursors. Critical steps include:
- Cyclocondensation : Reacting substituted purines with phenethylamines under reflux (e.g., ethanol, 80°C, 24 hours) .
- Functionalization : Introducing methoxyphenyl and phenylethyl groups via alkylation or Suzuki coupling .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .
Basic: How can researchers confirm the purity and identity of the synthesized compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity .
- Elemental Analysis : Compare observed vs. calculated C, H, N percentages (e.g., ±0.3% deviation) .
- Melting Point : Consistency with literature values (e.g., 243–245°C for similar derivatives) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Apply Design of Experiments (DoE) to test variables:
- Temperature : Higher temps (e.g., 100°C) may accelerate cyclization but risk decomposition .
- Catalysts : Screen Pd catalysts for coupling efficiency (e.g., Pd(PPh3)4 vs. PdCl2) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Use Response Surface Methodology (RSM) to model interactions between parameters .
Advanced: What computational approaches predict the compound’s bioactivity and binding mechanisms?
- Molecular Docking : Simulate interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations (GROMACS) .
- QSAR Models : Corporate substituent effects (e.g., methoxy groups enhance lipophilicity) to predict ADMET properties .
Advanced: How should researchers resolve contradictions in spectroscopic or bioassay data?
- Cross-Validation : Compare NMR/MS data with synthetic intermediates to identify misassignments .
- Dose-Response Curves : Replicate bioassays (e.g., IC50) under standardized conditions (n ≥ 3) .
- Theoretical Calculations : Use DFT to predict NMR shifts and reconcile discrepancies .
Advanced: What in vitro and in vivo models are suitable for assessing its pharmacological potential?
- In Vitro :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- In Vivo :
- Pharmacokinetics : Monitor plasma concentration in rodents via LC-MS/MS .
- Toxicity : Acute toxicity studies (OECD 423 guidelines) .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Stress Testing : Expose to pH 1–13 (37°C, 24 hours) and analyze degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) .
- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .
Advanced: What techniques characterize its interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to serum albumin .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during protein-ligand binding .
- Circular Dichroism (CD) : Monitor conformational changes in DNA or enzymes .
Advanced: How can in vitro bioactivity data be translated to in vivo efficacy studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
